1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one

Medicinal Chemistry Isomer Differentiation Molecular Geometry

1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one (CAS 2039401-45-9) is a synthetic, low-molecular-weight (251.35 g/mol) organic compound with the formula C12H17N3OS. It belongs to the class of aryl thioether-linked heterocycles, featuring a 4-aminopiperidine ring connected via a two-carbon linker to a pyridine-4-thiol group.

Molecular Formula C12H17N3OS
Molecular Weight 251.35 g/mol
Cat. No. B12079332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one
Molecular FormulaC12H17N3OS
Molecular Weight251.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)CSC2=CC=NC=C2
InChIInChI=1S/C12H17N3OS/c13-10-3-7-15(8-4-10)12(16)9-17-11-1-5-14-6-2-11/h1-2,5-6,10H,3-4,7-9,13H2
InChIKeyYYYLBTLORZNKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one (CAS 2039401-45-9) – A Research-Grade Chemical Probe for Specialized Investigations


1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one (CAS 2039401-45-9) is a synthetic, low-molecular-weight (251.35 g/mol) organic compound with the formula C12H17N3OS [1]. It belongs to the class of aryl thioether-linked heterocycles, featuring a 4-aminopiperidine ring connected via a two-carbon linker to a pyridine-4-thiol group. This specific structural arrangement—a para-substituted pyridine thioether and a primary amine at the 4-position of the piperidine—creates a distinct spatial configuration of hydrogen bond donors and acceptors [1], making it useful as a key intermediate or building block in medicinal chemistry for generating focused compound libraries.

Synthon identity 4-aminopiperidine positional isomer for specific H-bond geometry
Purity level Defined 95% (HPLC) supports reproducible synthetic yields
Derivatization handle Free primary amine enables amide coupling or linker attachment

Why 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one Cannot Be Directly Substituted by In-Class Analogs


Seemingly minor structural changes within this compound class lead to profound differences in molecular geometry and physicochemical properties that are critical for target engagement. Specifically, a positional isomer—the 3-aminopiperidine analog—shares an identical molecular formula and weight but exhibits a distinct topological polar surface area and spatial orientation of the key amine group . Even with identical calculated lipophilicity (XLogP = 0.5), the altered nitrogen position changes the compound's hydrogen-bonding vector . For scientists building structure-activity relationships (SAR), this means the 4-amino isomer and its 3-amino counterpart cannot be considered interchangeable synthons, as they will yield final compounds with different geometries, conformational preferences, and potential biological interactions.

Target compound
Amine 4-position on piperidine; equatorial vector orientation
TPSA Predicted value differs from 3-amino isomer (context-dependent)
Geometry Hydrogen-bond vector extends along ring plane
3-amino positional isomer
Amine 3-position on piperidine; angled vector
TPSA Documented at 84.5 Ų; may shift ADME predictions
Geometry Altered spatial arrangement may not reproduce binding modes

Quantitative Differentiation of 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one Versus Its Closest Structural Analogs


Hydrogen Bonding Geometry: 4-Amino vs. 3-Amino Piperidine Substituent

The target compound places the primary amine substituent at the 4-position of the piperidine ring, creating a different spatial orientation for this key hydrogen bond donor compared to its 3-aminopiperidine analog . While both compounds share the same number of hydrogen bond donors (1) and acceptors (4) , the vector of the amine group in the 4-amino isomer extends along the piperidine ring's equatorial plane, whereas the 3-amino isomer's vector is angled. This difference is a primary driver in fragment-based drug design and library synthesis strategy [1].

H-Bond Geometry
Class-level inference
4-aminopiperidine vs 3-aminopiperidine positional isomer; amine vector equatorial vs angled
Amine vector dictates binding geometry
Fragment-based SAR context; isomer choice non-transferable
Medicinal Chemistry Isomer Differentiation Molecular Geometry

Physicochemical Differentiation: Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) is a key descriptor for predicting molecular absorption. The target 4-amino isomer has a calculated TPSA that differs from its 3-amino positional isomer. While the 3-amino isomer's TPSA is documented at 84.5 Ų , the 4-amino isomer is predicted to have a slightly different value due to the altered spatial arrangement, impacting calculations of membrane permeability and oral bioavailability potential [1]. This distinction is crucial for any project where the compound is used as a synthon for oral drug candidates.

TPSA Differentiation
Cross-study comparable
Positional isomer TPSA differs; 3-amino isomer documented 84.5 Ų
ADME descriptor may vary between isomers
Predicted TPSA for 4-amino isomer; in silico estimation
Physicochemical Properties ADME Prediction Isomer Comparison

Controlled Purity as a Differentiator for Reproducible Research

The primary differentiator for this compound in a procurement context is its defined purity specification. The target compound, 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one, is commercially available at a specified purity of 95% , which is comparable to the benchmark for its 3-amino analog . This consistency allows researchers to directly use the material in reactions without the confounding factor of variable purity, which is often a risk with less well-characterized building blocks from non-specialist suppliers.

Purity Specification
Supporting evidence
95% (HPLC)
Enables reproducible synthesis
Equivalent to 3-amino analog commercial spec; CoA-dependent
Analytical Chemistry Chemical Procurement Quality Control

Defined Application Scenarios for 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one Based on Evidenced Differentiation


Building Block for Focused Kinase Inhibitor Libraries

The compound's 4-aminopiperidine and pyridine-thioether motifs are common pharmacophores in kinase inhibitors. Its specific 4-amino substitution provides a direct attachment point for further derivatization (e.g., amide coupling) while maintaining a geometry proven to be tolerated in the hinge-binding region of many kinases [1]. The defined 95% purity ensures reaction yields can be reliably predicted, making it suitable for parallel library synthesis.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 251.35 g/mol and adherence to the 'rule of three' for fragments, this compound serves as an ideal starting point for FBDD campaigns [1]. Its 4-amino isomer provides a specific hydrogen-bonding vector, which, when compared to the 3-amino isomer , may lead to different binding modes. The ability to reliably source the exact isomer is critical for fragment soaking and crystallography experiments [2].

Synthesis of CNS-penetrant Chemical Probes

Given the documented potential of structurally similar 4-aminopiperidine derivatives to interact with monoamine transporters [1], this compound can be used as a synthetic intermediate for novel CNS-targeted probes. Its structural distinction from the 3-amino analog is vital, as the position of the amine influences the pKa and, consequently, the molecule's ability to cross the blood-brain barrier. The use of the specific 4-amino isomer ensures the designed probe has the intended physicochemical profile.

Preparation of Bifunctional Degraders (PROTACs)

The free 4-amino group on the piperidine ring provides a convenient synthetic handle for linking to E3 ligase-binding moieties. The contrasting geometry offered by this isomer versus the 3-amino version [1] provides medicinal chemists with tools to fine-tune the ternary complex formation and degradation efficiency, directly impacting a PROTAC candidate's cellular activity.

Application
Selection Property
Validation Focus
Focused kinase inhibitor libraries
4-aminopiperidine attachment point and defined purity
Synthetic reproducibility in parallel synthesis
Fragment-based drug discovery
Specific H-bond vector orientation
Binding mode differentiation compared to 3-amino isomer
CNS-penetrant probe synthesis
Amine position modulates pKa and BBB permeability prediction
Intended brain penetration profile verification
PROTAC bifunctional degrader design
Free 4-amino linker handle
Ternary complex geometry and degradation efficiency studies
Quote Request

Request a Quote for 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.